Diploceline
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Overview
Description
Diploceline is a quaternary alkaloid isolated from the roots of the plant Strychnos gossweileri.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diploceline involves the extraction of the alkaloid from the roots of Strychnos gossweileri. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the alkaloid. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential for efficient production .
Chemical Reactions Analysis
Types of Reactions: Diploceline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Diploceline has been studied for its potential antiparasitic properties. Research has shown that it exhibits activity against Entamoeba histolytica and Trichomonas vaginalis, although its efficacy is relatively weak compared to other compounds like metronidazole . Additionally, this compound has been investigated for its antimicrobial properties, particularly against Streptococcus haemolyticus .
Mechanism of Action
The exact mechanism of action of diploceline is not fully understood. it is believed to interact with specific molecular targets in parasites and bacteria, disrupting their normal functions and leading to their death. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
- Berberine
- Corynanthine
- Sitsirikine
Diploceline’s unique properties and potential applications make it a compound of significant interest in scientific research. Further studies are needed to fully understand its mechanisms and to explore its potential in various fields.
Properties
IUPAC Name |
methyl 2-[(3Z)-3-ethylidene-5-methyl-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O3/c1-4-14-12-24(2)10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-25)22(26)27-3/h4-8,17-18,20,23,25H,9-13H2,1-3H3/q+1/b14-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOPNKBUQLUWAB-LNKIKWGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[N+]2(CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N2O3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69306-89-4 |
Source
|
Record name | Diploceline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069306894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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